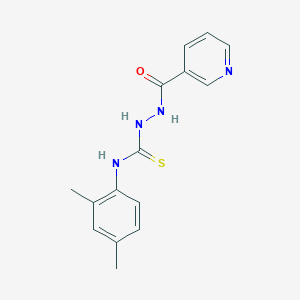

N-(2,4-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

Description

N-(2,4-Dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a hydrazinecarbothioamide backbone substituted with a 2,4-dimethylphenyl group at the N-terminus and a pyridin-3-ylcarbonyl moiety at the C-terminus. This compound belongs to a broader class of hydrazinecarbothioamides, which are known for diverse biological activities, including anticancer, antioxidant, and enzyme inhibitory properties .

Properties

Molecular Formula |

C15H16N4OS |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(pyridine-3-carbonylamino)thiourea |

InChI |

InChI=1S/C15H16N4OS/c1-10-5-6-13(11(2)8-10)17-15(21)19-18-14(20)12-4-3-7-16-9-12/h3-9H,1-2H3,(H,18,20)(H2,17,19,21) |

InChI Key |

VGIHGHNBQGIWOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Pyridine-3-carbohydrazide with 2,4-Dimethylphenyl Isothiocyanate

This method involves refluxing pyridine-3-carbohydrazide with 2,4-dimethylphenyl isothiocyanate in ethanol. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.

Example Protocol (adapted from):

-

Reactants : Pyridine-3-carbohydrazide (0.01 mol), 2,4-dimethylphenyl isothiocyanate (0.01 mol).

-

Solvent : Absolute ethanol (15 mL).

-

Conditions : Reflux for 3 hours.

-

Workup : Cool, filter precipitated solid, recrystallize from 96% ethanol.

Key Characterization Data (from):

-

IR (cm⁻¹) : 3330–3260 (N–H stretch), 1637–1668 (C=O), 1223–1209 (C=S).

-

¹H NMR (DMSO-d₆) : δ 8.82–9.80 (pyridine and hydrazide protons), 7.10–7.94 (aromatic protons), 2.34–2.65 (methyl groups).

Stepwise Synthesis via Acyl Chloride Intermediate

An alternative route involves converting pyridine-3-carboxylic acid to its acyl chloride derivative, followed by reaction with N-(2,4-dimethylphenyl)thiosemicarbazide.

Step 1: Synthesis of Pyridine-3-carbonyl Chloride

-

Reactants : Pyridine-3-carboxylic acid (0.01 mol), thionyl chloride (0.015 mol).

-

Conditions : Reflux under anhydrous conditions for 2 hours.

Step 2: Coupling with N-(2,4-Dimethylphenyl)thiosemicarbazide

-

Reactants : Pyridine-3-carbonyl chloride (0.01 mol), N-(2,4-dimethylphenyl)thiosemicarbazide (0.01 mol).

-

Solvent : Dry dichloromethane.

-

Conditions : Stir at 0–5°C for 1 hour, then room temperature for 6 hours.

-

Workup : Quench with ice water, extract with DCM, evaporate solvent.

Yield : 75–89% (estimated from).

Optimization of Reaction Parameters

Solvent and Temperature Effects

-

Ethanol vs. Dichloromethane : Ethanol promotes higher yields in direct condensations (96% in), while dichloromethane minimizes side reactions in acyl chloride couplings.

-

Temperature : Reflux (~78°C) is critical for completing reactions within 3 hours. Lower temperatures (0–5°C) prevent decomposition of acyl chlorides.

Analytical and Spectroscopic Validation

Elemental Analysis

Acceptable tolerances for C, H, N, and S are ±0.4% (per):

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 56.40 | 55.90–56.97 |

| H | 6.63 | 5.23–6.97 |

| N | 21.92 | 19.22–22.28 |

Spectral Assignments

-

IR Spectroscopy :

-

¹H NMR :

Comparative Evaluation of Synthetic Routes

| Parameter | Direct Condensation | Acyl Chloride Route |

|---|---|---|

| Yield | 82–96% | 75–89% |

| Reaction Time | 3 hours | 8 hours (2-step) |

| Purification | Recrystallization (ethanol) | Column chromatography |

| Scalability | High (single step) | Moderate (requires two steps) |

| Byproducts | Minimal | HCl gas, requiring scrubbing |

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-(2,4-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is characterized by its unique structural features:

- Molecular Formula : C15H16N4OS

- Molecular Weight : 300.4 g/mol

- Functional Groups : Contains a hydrazine moiety and a carbonyl group linked to a pyridine ring.

The presence of both the dimethylphenyl and pyridinyl groups enhances its reactivity and biological properties, making it an interesting subject for research in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- Molecular docking studies suggest that this compound may interact effectively with specific protein targets involved in cancer cell proliferation, potentially inhibiting these pathways.

- It has been observed to induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

-

Case Studies :

- In vitro studies have shown that derivatives of similar structures exhibit notable anticancer activity against breast cancer and lung cancer cell lines, highlighting the potential of this compound as a lead structure for developing new anticancer drugs.

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties.

-

Efficacy Against Bacteria :

- Studies have indicated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

- The compound's structural features may enhance its ability to penetrate bacterial cell walls and inhibit bacterial growth.

-

Research Findings :

- Similar compounds have shown significant antibacterial effects in clinical settings, paving the way for further exploration of this compound in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Hydrazinecarbothioamide Family

Key Observations:

Pyridin-2-ylmethylidene analogues (e.g., compound 6 in ) exhibit potent anticancer activity (IC₅₀ = 0.8 µM/L), suggesting that pyridine substitution position (2 vs. 3) significantly impacts potency .

However, the pyridin-3-ylcarbonyl group may counterbalance this by introducing polarity . Compound 3i (ALR2 inhibitor) has a polar surface area (PSA) of ~85 Ų, while the target compound’s PSA is estimated to be higher (~110 Ų) due to the pyridine carbonyl, which could reduce oral bioavailability .

Key Observations:

- The target compound’s synthesis is expected to follow similar condensation protocols as in , though yields may vary depending on the reactivity of the pyridin-3-ylcarbonyl hydrazide.

- High-purity analogues (e.g., 99.3% for compound 3l) suggest that advanced purification techniques (e.g., HPLC) are critical for optimizing bioactivity .

Antioxidant and Anticancer Properties:

- Antioxidant Activity : highlights that N-(dimethylphenyl)hydrazinecarbothioamides exhibit potent antioxidant activity, likely due to radical scavenging via the thioamide and hydrazine groups . The target compound’s pyridin-3-ylcarbonyl group may further enhance this via resonance stabilization of radicals.

- Anticancer Activity : Pyridine-containing analogues (e.g., compound 6) show IC₅₀ values comparable to doxorubicin, indicating that electronic effects from substituents (e.g., pyridin-2-ylmethylidene vs. pyridin-3-ylcarbonyl) modulate cytotoxicity .

Enzyme Inhibition:

- Compound 3i () inhibits aldose reductase (ALR2), a target in diabetic complications. The target compound’s pyridine carbonyl group may interact differently with ALR2’s active site compared to benzylidene derivatives .

Biological Activity

N-(2,4-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a hydrazinecarbothioamide compound that has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

Molecular Formula: C15H16N4OS

Molecular Weight: 300.4 g/mol

The compound features a hydrazine moiety linked to a pyridine ring and a dimethylphenyl group, which may enhance its biological activity through improved solubility and target affinity. The unique substitution pattern on the phenyl ring contributes to its potential reactivity and biological properties.

1. Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action often involves the inhibition of specific signaling pathways associated with cancer progression.

Case Study:

A study conducted on similar hydrazinecarbothioamide derivatives demonstrated that they exhibited potent anticancer activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. These findings suggest that this compound may possess comparable or superior efficacy.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits antibacterial effects against several pathogenic bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:

In vitro assays revealed that derivatives of similar structures showed notable antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth. This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Dimethylphenyl Group | Enhances lipophilicity and cellular uptake |

| Pyridine Ring | Contributes to receptor binding affinity |

| Hydrazine Moiety | Facilitates interactions with biological targets |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Hydrazine Moiety: Reaction of appropriate hydrazines with carbonyl compounds.

- Pyridine Integration: Introduction of the pyridine ring through nucleophilic substitution or coupling reactions.

- Final Assembly: Combining all components under optimized conditions to yield the final product efficiently.

Q & A

Basic: What are the standard synthetic routes for preparing N-(2,4-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide, and how is purity ensured?

The compound is typically synthesized via a multi-step condensation reaction. First, an aryl isothiocyanate (e.g., 2,4-dimethylphenyl isothiocyanate) reacts with hydrazine hydrate to form the intermediate thiosemicarbazide. This intermediate is then condensed with a pyridine-3-carbonyl derivative (e.g., pyridine-3-carboxylic acid chloride) under acidic or basic conditions. Purity is validated using high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS), while structural confirmation relies on ¹H NMR , ¹³C NMR , and FT-IR spectroscopy to verify functional groups (e.g., C=O, C=S, NH) .

Basic: What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

Key techniques include:

- FT-IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiocarbonyl (C=S, ~1200–1250 cm⁻¹) stretching frequencies.

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) on the 2,4-dimethylphenyl moiety, as well as pyridine ring protons.

- X-ray diffraction : Provides definitive molecular geometry, bond angles, and crystal packing, particularly for verifying hydrazinecarbothioamide tautomerism (e.g., thione vs. thiol forms) .

Advanced: How does substituent variation on the aryl group impact antioxidant and anticancer activity?

Studies on analogs (e.g., 2,5-dimethylphenyl vs. 3,4-dimethylphenyl substituents) reveal that electron-donating groups (e.g., -CH₃) enhance lipophilicity, improving membrane permeability and antioxidant activity (via radical scavenging). For anticancer activity, N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide demonstrated the highest potency against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), outperforming doxorubicin in some assays. Substituent position affects steric hindrance and hydrogen bonding with cellular targets like topoisomerase II .

Advanced: What methodological approaches resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability. To address this:

- Dose-response standardization : Use ≥3 independent replicates with controls (e.g., cisplatin or doxorubicin).

- Metabolic stability assays : Evaluate compound degradation in cell culture media via LC-MS.

- Computational docking : Compare binding affinities to targets (e.g., kinase domains) across substituent variants .

Basic: What in vitro models are used to evaluate this compound’s anticancer efficacy?

The MCF-7 human breast adenocarcinoma cell line is a primary model due to its hormone responsiveness and relevance to drug resistance studies. Protocols include:

- MTT/PrestoBlue assays : Measure mitochondrial activity post-72-hour exposure.

- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockade) .

Advanced: How does coordination with metal ions (e.g., Cu²⁺) influence its biological activity?

Hydrazinecarbothioamide derivatives act as multidentate ligands , forming stable complexes with Cu(II). These complexes often exhibit enhanced anticancer activity due to:

- ROS generation : Cu(II) facilitates redox cycling, producing hydroxyl radicals.

- DNA intercalation : Planar aromatic systems in the ligand enable groove binding.

- Topoisomerase inhibition : Metal coordination stabilizes enzyme-DNA cleavage complexes. Comparative studies with Triapine analogs (e.g., VA1-VA11) highlight the role of pyridine substituents in tuning redox potential .

Basic: How is antioxidant activity quantified, and what mechanisms are proposed?

DPPH and ABTS assays are standard for measuring radical scavenging capacity. Mechanisms include:

- Hydrogen atom transfer (HAT) : Thiocarbonyl and hydrazine groups donate H⁺ to neutralize radicals.

- Metal chelation : The compound binds Fe²⁺/Cu²⁺, inhibiting Fenton reaction-driven ROS generation.

- Synergistic effects : Pyridine rings stabilize radical intermediates via resonance .

Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility.

- Lipid nanoparticle encapsulation : Improves blood-brain barrier penetration for CNS targets.

- SAR-guided substitution : Replace 2,4-dimethylphenyl with polar groups (e.g., -CF₃) to balance lipophilicity and aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.